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Compound of Interest

Compound Name: Cholecystokinin pentapeptide

CAS No.: 18917-24-3

Cat. No.: B1668896 Get Quote

Executive Summary
This guide provides a technical benchmark for Cholecystokinin Pentapeptide (CCK-5),

specifically the sequence Gly-Trp-Met-Asp-Phe-NH₂.[1] While the sulfated octapeptide (CCK-

8s) is the universal agonist for both receptor subtypes, shorter C-terminal fragments like CCK-5

and CCK-4 exhibit distinct selectivity profiles.

The Core Distinction:

CCK1 (formerly CCK-A): Requires a sulfated tyrosine residue at position 7 (from the C-

terminus) for high-affinity binding.[2] Consequently, CCK-5 exhibits low affinity for this

subtype.

CCK2 (formerly CCK-B): Recognizes the C-terminal tetrapeptide pharmacophore (Trp-Met-

Asp-Phe-NH₂) with high affinity, independent of sulfation. CCK-5 exhibits high affinity for this

subtype, making it a selective tool for CCK2 characterization.

Mechanistic Basis of Selectivity
To understand the experimental data, one must visualize the structural requirements of the

receptors. The following diagram illustrates the "Sulfation Switch" that dictates ligand

selectivity.
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Figure 1: Ligand-Receptor Interaction Logic. CCK-5 binds CCK2 effectively due to the

conserved C-terminal pharmacophore but fails to engage CCK1 due to the absence of the

critical sulfated tyrosine moiety.

Benchmark Ki Values
The following data aggregates representative values from radioligand binding assays using

mammalian tissues (typically Rat Cortex for CCK2 and Rat Pancreas for CCK1) or transfected

cell lines (CHO/HEK).

Note on CCK-5 vs. CCK-4: In binding studies, CCK-5 (Gly-Trp-Met-Asp-Phe-NH₂) and CCK-4

(Trp-Met-Asp-Phe-NH₂) behave almost identically because the N-terminal Glycine of CCK-5

does not significantly alter the conformation of the C-terminal tetrapeptide binding epitope.

Comparative Affinity Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1668896?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand
Receptor
Subtype

Ki / IC50 (nM)
Binding
Strength

Selectivity
Profile

CCK-5 CCK2 (Brain) 1.0 – 5.0 nM High CCK2 Selective

CCK-5 CCK1 (Gut) > 1,000 nM Low --

CCK-8s (Control) CCK2 (Brain) ~ 0.5 – 1.0 nM High Non-selective

CCK-8s (Control) CCK1 (Gut) ~ 0.2 – 0.5 nM Very High Non-selective

Gastrin-17 CCK2 (Brain) ~ 1.0 – 5.0 nM High CCK2 Selective

Gastrin-17 CCK1 (Gut) > 5,000 nM Negligible --

Interpretation for Researchers:

CCK2 Assays: CCK-5 is a robust agonist. If you observe a Ki > 10 nM in a purported CCK2

assay, suspect receptor degradation or incorrect buffer composition (see Protocol).

CCK1 Assays: CCK-5 should not displace radiolabeled CCK-8s at physiological

concentrations. Significant displacement implies high non-specific binding or the presence of

CCK2 splice variants.

Validated Experimental Protocol: Radioligand
Competition Binding
This protocol is designed for membrane preparations (e.g., CHO-CCK2 stable lines or Rat

Cerebral Cortex). It uses [¹²⁵I]-CCK-8s as the tracer.

A. Reagents & Buffer Composition[3][4]
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA (Bacitracin

0.1 mg/mL is optional but recommended to prevent degradation).

Scientist's Note: Mg²⁺ is critical for agonist binding. Omitting it shifts the receptor to a low-

affinity G-protein uncoupled state.
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Radioligand: [¹²⁵I]-CCK-8s (Sulfated). Specific Activity ~2200 Ci/mmol. Concentration: 20–50

pM.

Competitor: CCK-5 (dilution series: 10⁻¹² to 10⁻⁵ M).

B. Workflow Diagram

Incubation Phase (60 min @ 25°C)

Termination Phase

Start: Membrane Prep

Mix:
1. Membranes (20µg)

2. [125I]-CCK-8s (20pM)
3. CCK-5 (Variable Conc.)

Equilibrate to Equilibrium

Rapid Filtration
(GF/B Filters + 0.3% PEI)

Wash 3x
(Ice-cold Tris Buffer)

Gamma Counting

Data Analysis
(Non-linear Regression)
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Figure 2: Step-by-step radioligand competition binding workflow.

C. Step-by-Step Methodology
Filter Pre-treatment (Crucial): Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI)

for at least 1 hour prior to use.

Why? CCK peptides are "sticky." PEI neutralizes the negative charge of the glass fibers,

drastically reducing non-specific binding (NSB) of the positively charged peptide regions.

Incubation:

In a 96-well plate or tubes, add 50 µL of competitor (CCK-5 serial dilutions).

Add 50 µL of [¹²⁵I]-CCK-8s.

Initiate reaction by adding 100 µL of membrane suspension (approx. 10–20 µg

protein/well).

Incubate for 60 minutes at 25°C (Room Temp).

Termination:

Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

Wash filters 3 times rapidly (<10 seconds total) with ice-cold wash buffer (50 mM Tris-HCl,

pH 7.4, 0.2% BSA).

Why Ice-Cold? To "freeze" the dissociation rate (k_off), preventing the bound ligand from

washing off during filtration.

Quantification:

Dry filters (optional, depending on scintillation fluid).

Add liquid scintillant or count directly in a Gamma Counter.
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Data Analysis:

Plot Bound/Total vs. Log[CCK-5].

Fit to a one-site competition model to determine IC50.

Calculate Ki using the Cheng-Prusoff equation:

Troubleshooting & Optimization
High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, your filters are likely the

issue. Ensure PEI soaking is sufficient. Alternatively, add 0.1% BSA to the wash buffer.

Proteolysis: CCK peptides are susceptible to aminopeptidases. If affinity appears lower than

expected (Ki shifting right), include a protease inhibitor cocktail (specifically Bacitracin and

PMSF) in the binding buffer.

Receptor State: CCK receptors are G-protein coupled.[2][3] If using a GTP-gamma-S non-

hydrolyzable analog in the buffer, expect the affinity of agonists (like CCK-5) to decrease

(shift to low-affinity state). For maximum binding signal, omit GTP analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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